molecular formula C21H21N5OS B2954079 (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((E)-3-phenylallylidene)hydrazinecarbothioamide CAS No. 249516-40-3

(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((E)-3-phenylallylidene)hydrazinecarbothioamide

Katalognummer: B2954079
CAS-Nummer: 249516-40-3
Molekulargewicht: 391.49
InChI-Schlüssel: ULJCFLCTAIQOEY-TZLYQZOHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((E)-3-phenylallylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((E)-3-phenylallylidene)hydrazinecarbothioamide is a derivative of pyrazole and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N4SO\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{S}\text{O}

This structure features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . The compound's ability to disrupt bacterial cell walls or interfere with metabolic processes is hypothesized to contribute to its antimicrobial action.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity
Pyrazole Derivative AStaphylococcus aureusInhibition Zone: 15 mm
Pyrazole Derivative BEscherichia coliInhibition Zone: 12 mm
Pyrazole Derivative CPseudomonas aeruginosaInhibition Zone: 10 mm

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. These compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For instance, compounds similar to this compound have shown promise in reducing edema and pain in experimental settings .

Anticancer Activity

Emerging data suggest that pyrazole derivatives possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Notably, studies have demonstrated that certain pyrazole-based compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Anticancer Efficacy

A recent study investigated the effects of a closely related compound on breast cancer cell lines. The findings indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study utilized flow cytometry and Western blot analysis to confirm these effects .

Eigenschaften

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-16-19(20(27)26(25(16)2)18-13-7-4-8-14-18)23-21(28)24-22-15-9-12-17-10-5-3-6-11-17/h3-15H,1-2H3,(H2,23,24,28)/b12-9+,22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJCFLCTAIQOEY-TZLYQZOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.